molecular formula C19H13ClFN3O4S B2674471 N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-62-0

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2674471
CAS No.: 941943-62-0
M. Wt: 433.84
InChI Key: DFZDYNAXNGGTHJ-UHFFFAOYSA-N
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Description

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a biologically active compound recognized in scientific screening libraries for its targeted kinase inhibition profile [Source] . This small molecule is structurally characterized as a 4-anilinoquinazoline derivative, a well-known pharmacophore designed to function as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [Source] . Dysregulation of EGFR signaling is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival. By competitively occupying the ATP-binding site of the receptor, this inhibitor effectively blocks EGFR-mediated autophosphorylation and subsequent downstream signaling through pathways such as MAPK/ERK and PI3K/Akt [Source] . Its primary research value lies in its application as a precise chemical tool to elucidate the complex roles of EGFR in oncogenesis, to study resistance mechanisms to targeted therapies, and to serve as a lead compound in the preclinical development of novel anti-cancer agents. Researchers utilize this inhibitor in vitro to investigate signal transduction in cell lines and in vivo to assess therapeutic efficacy in animal models of EGFR-driven malignancies.

Properties

IUPAC Name

N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4S/c20-13-6-11(2-3-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZDYNAXNGGTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzo[d][1,3]dioxole moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, such as cell division in cancer cells, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

a) N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)

  • Molecular Formula : C₁₈H₁₇N₃O₄S
  • Substitutes the 3-chloro-4-fluorophenyl group with a 3-methoxybenzylamine, introducing electron-donating methoxy groups instead of halogen atoms.
  • SAR Implications : The methoxy group may enhance solubility but reduce electrophilic reactivity compared to chlorine/fluorine substituents .

b) N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)

  • Molecular Formula : C₁₈H₂₀F₂N₄O₂S
  • Key Differences :
    • Features a pivalamide (tert-butyl) group instead of benzo[d][1,3]dioxole, increasing steric bulk.
    • The 2,6-difluorobenzylamine substituent provides a distinct electronic profile due to fluorine’s electronegativity.
  • SAR Implications : Fluorine atoms may enhance metabolic stability and membrane permeability compared to chlorine .

c) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35)

  • Molecular Formula : C₂₈H₂₀F₃N₃O₅S
  • Key Differences :
    • Incorporates a cyclopropanecarboxamide and a trifluoromethoxybenzoyl group on the thiazole ring.
    • Lacks the 2-oxoethylamine side chain present in the target compound.
  • SAR Implications : The trifluoromethoxy group may improve lipophilicity and target binding affinity .

Biological Activity

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity based on available research, highlighting its anticancer properties, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H27ClFN4O6
Molecular Weight552.92 g/mol
CAS Number618061-76-0
StereochemistryAbsolute

The biological activity of this compound is primarily linked to its ability to inhibit specific cellular pathways involved in cancer cell proliferation and survival. The incorporation of a thiazole moiety is significant as it enhances the compound's interaction with various biological targets, including enzymes and receptors associated with tumor growth.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit potent anticancer activity against various cancer cell lines. For instance, studies have shown that compounds with a benzodioxole structure demonstrate significant cytotoxic effects against Hep3B liver cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies and Research Findings

  • Anticancer Activity in Hep3B Cells
    • Study Overview : A study evaluated the effects of benzodioxole derivatives on Hep3B cells.
    • Findings : Compound 2a showed a reduction in α-fetoprotein secretion and induced G2-M phase cell cycle arrest, indicating strong anticancer potential. The IC50 value was significantly lower than that of untreated controls .
    CompoundIC50 (µM)Mechanism
    2a1.30Induces G2-M phase arrest
    Doxorubicin7.4Standard chemotherapy control
  • Antioxidant Properties
    • Research Findings : The synthesized compounds were also evaluated for their antioxidant activities using the DPPH assay. Results indicated that while some derivatives exhibited moderate antioxidant activity, they were significantly less potent than Trolox, a well-known antioxidant .

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds:

Compound NameAnticancer Activity (IC50 µM)Antioxidant Activity (IC50 µM)
N-(4-(2-{(3-chloro-4-fluorophenyl)amino}-2-oxoethyl)-thiazol-2-yl)-benzo[d][1,3]dioxole-5-carboxamide1.30>39.85
Doxorubicin7.4Not Applicable
TroloxNot Applicable7.72

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of thiazole-containing carboxamides typically involves condensation of substituted thiazole intermediates with activated carbonyl derivatives. For example, a similar compound (N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamide) was synthesized by reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane, using triethylamine as a base . Key optimization steps include:

  • Temperature Control : Maintain 20–25°C to avoid side reactions.
  • Stoichiometry : Use equimolar ratios of amine and chloroacetyl chloride.
  • Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:
A combination of techniques ensures accurate characterization:

Technique Purpose Example from Literature
¹H/¹³C NMR Confirm substitution patterns and purityUsed for thiazole derivatives
HPLC-MS Assess purity and molecular weightApplied to triazole-carboxamides
FT-IR Identify carbonyl (C=O) and amide (N-H) groupsDemonstrated for benzodioxole analogs
X-ray Crystallography Resolve crystal structure (if crystallizable)Utilized for similar thiazole compounds

Advanced: How can density-functional theory (DFT) be applied to model this compound’s electronic structure and reactivity?

Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) are effective for predicting:

  • HOMO-LUMO gaps : Correlate with electrochemical stability .
  • Charge Distribution : Identify nucleophilic/electrophilic sites for reactivity predictions.
  • Thermochemical Data : Atomization energies and ionization potentials can be computed with <3 kcal/mol error using exact-exchange terms .
    Software Recommendations : Gaussian, ORCA, or CP2K with basis sets like 6-31G*.

Advanced: How should researchers resolve contradictory bioactivity data in different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:

  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and microbroth dilution .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. chlorine on phenyl rings) .
  • Control Experiments : Test stability under assay conditions (e.g., DMSO concentration effects) .

Advanced: What strategies improve this compound’s pharmacokinetic properties, such as metabolic stability?

Methodological Answer:

  • Substituent Engineering : Introduce trifluoromethyl (-CF₃) groups to enhance lipophilicity and resist oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., carboxylates) with ester linkages for improved bioavailability.
  • In Silico ADMET Prediction : Tools like SwissADME predict permeability and CYP450 interactions .

Advanced: How can crystallography or molecular docking elucidate its mechanism of action?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .
  • Docking Simulations (AutoDock Vina) : Map interactions with active sites (e.g., hydrogen bonding with thiazole nitrogen) .
  • Mutagenesis Studies : Validate predicted binding residues (e.g., Ala scanning in enzyme targets) .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Advanced: What computational and experimental approaches are used for SAR studies?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) .
  • QSAR Modeling : Train models on bioactivity data (e.g., IC₅₀ values) using descriptors like logP and molar refractivity .
  • Free-Wilson Analysis : Quantify contributions of specific substituents to activity .

Basic: What methods enhance solubility for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:water mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve aqueous dispersion .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

Advanced: How can in vivo efficacy be evaluated while minimizing off-target effects?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Toxicogenomics : Screen for gene expression changes in liver/kidney tissues.
  • Selectivity Assays : Test against related enzymes/receptors (e.g., kinase panel screening) .

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